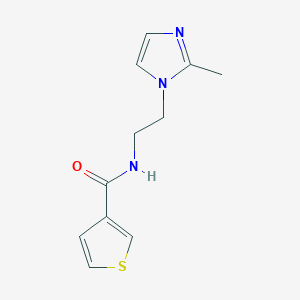
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Imidazole derivatives are known for their antibacterial properties. The presence of the imidazole ring in the structure of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can potentially inhibit the growth of bacteria by interfering with the synthesis of the bacterial cell wall or nucleic acids. This makes it a candidate for the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .
Antifungal Applications
Similar to its antibacterial properties, the imidazole ring can also contribute to antifungal activity. This compound could be used in the treatment of fungal infections, possibly acting on the ergosterol synthesis pathway, which is crucial for fungal cell membrane integrity .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives is attributed to their ability to modulate the production of inflammatory cytokines and mediators. N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide may serve as a lead compound in the development of new anti-inflammatory drugs .
Antitumor Activity
Imidazole-containing compounds have shown promise in cancer therapy due to their ability to interfere with cell proliferation and survival pathways. This compound could be explored for its antitumor properties, potentially acting as a kinase inhibitor or affecting DNA synthesis .
Antidiabetic Effects
The structural motif of imidazole has been associated with antidiabetic effects, possibly through the modulation of insulin signaling pathways or glucose metabolism. Research into the applications of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide could lead to novel treatments for diabetes .
Antiviral Potential
Imidazole derivatives can exhibit antiviral activity by disrupting viral replication processes. The compound may be investigated for its efficacy against various viruses, contributing to the development of new antiviral drugs .
Antioxidant Properties
The imidazole ring can act as a scavenger of free radicals, granting it antioxidant properties. This characteristic of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide could be beneficial in preventing oxidative stress-related diseases .
Antihelmintic Applications
Lastly, imidazole compounds have been used as antihelmintics, which are drugs that expel parasitic worms (helminths) from the body. The subject compound could be studied for its potential use in treating helminthic infections .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products like histidine, purine, and histamine .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The synthesis of imidazole derivatives can be influenced by environmental conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-9-12-3-5-14(9)6-4-13-11(15)10-2-7-16-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSMTUPTHSYXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)
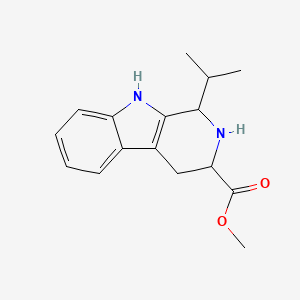
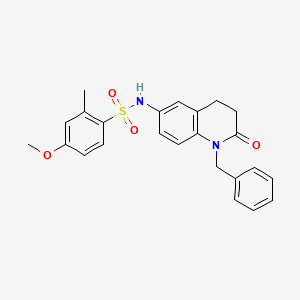
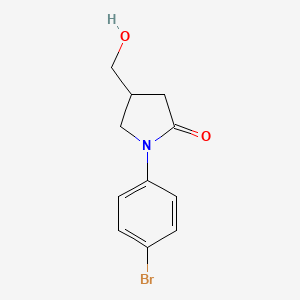

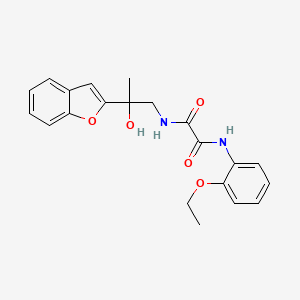
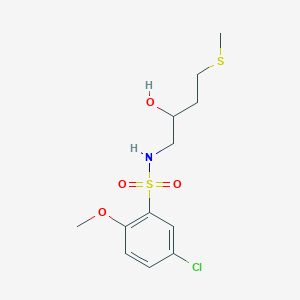
![Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate](/img/structure/B2864675.png)

![5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2864679.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2864683.png)